N-(2-cyanophenyl)-2-cyclohexylacetamide
Description
N-(2-cyanophenyl)-2-cyclohexylacetamide (IUPAC name: 2-[(2-cyanophenyl)amino]-N-cyclohexylacetamide) is an acetamide derivative characterized by a cyclohexyl group attached to the acetamide nitrogen and a 2-cyanophenyl substituent on the amino group. Its molecular formula is C₁₄H₁₇N₃O, with a molecular weight of 257.33 g/mol . Limited toxicological data are available for this compound, though structurally related acetamides often exhibit varied biological activities, including protein-binding capabilities .
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-8-4-5-9-14(13)17-15(18)10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDAFTUQSQUNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-cyclohexylacetamide typically involves the reaction of 2-cyanophenylamine with cyclohexylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are typically employed in substitution reactions.
Major Products
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-(2-cyanophenyl)-2-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following table summarizes key structural and physicochemical differences between N-(2-cyanophenyl)-2-cyclohexylacetamide and analogous compounds:
Substituent Effects on Physicochemical Properties
- Cyano (-CN) vs. Chloro (-Cl): The cyano group in the target compound is more polar than chlorine, leading to stronger dipole-dipole interactions and higher solubility in polar solvents compared to chlorophenyl analogs like 2-[(2-chlorophenyl)amino]-N-cyclohexylacetamide .
- Cyclohexyl vs. Cyclopentyl: The cyclohexyl group in the target compound adopts a chair conformation, enhancing conformational stability, whereas cyclopentyl derivatives (e.g., 2-[(2-cyanophenyl)amino]-N-cyclopentylacetamide) may exhibit greater ring strain .
- Phenoxy vs. Cyanophenyl: Phenoxy-substituted analogs (e.g., N-(2-chlorophenyl)-2-phenoxyacetamide) exhibit increased steric bulk and reduced polarity compared to the target compound’s cyanophenyl group .
Hydrogen Bonding and Crystal Packing
Crystallographic studies of N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide reveal N–H⋯O hydrogen bonding between the amide hydrogen and carbonyl oxygen, forming extended chains along the c-axis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
